An In-depth Technical Guide on the Core Properties of Iodobenzene Diacetate
An In-depth Technical Guide on the Core Properties of Iodobenzene Diacetate
This guide provides a comprehensive overview of the fundamental properties of Iodobenzene Diacetate (IBD), also known as (diacetoxyiodo)benzene or PIDA. It is intended for researchers, scientists, and professionals in drug development who utilize or are considering this versatile reagent in their work.
Introduction: The Significance of a Hypervalent Iodine Reagent
Iodobenzene diacetate is a hypervalent iodine compound, a class of reagents that have become indispensable in modern organic synthesis.[1] In these compounds, the iodine atom exists in a higher oxidation state than its typical -1, specifically +3 in the case of IBD.[2] This unique electronic configuration is the source of its potent oxidizing capabilities.[2][3] Unlike many traditional heavy-metal-based oxidants, such as those containing chromium or manganese, iodobenzene diacetate offers the advantages of milder reaction conditions, high selectivity, and a more favorable environmental profile.[1][2] These characteristics have established IBD as a cornerstone reagent in academic research and industrial applications, particularly in the synthesis of fine chemicals, pharmaceutical intermediates, and agrochemicals.[2][3]
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of iodobenzene diacetate is paramount for its safe and effective application.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁IO₄ | [3] |
| Molecular Weight | 322.10 g/mol | [3][4] |
| Appearance | White to off-white or pale yellow crystalline powder | [3][4][5] |
| Melting Point | 158-160 °C | [6] |
| Boiling Point | 456.8 °C at 760 mmHg | [5] |
| Flash Point | 230.1 °C | [5] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable under recommended storage conditions, but sensitive to light and moisture | [3][7] |
Molecular Structure and Geometry
The iodobenzene diacetate molecule possesses a hypervalent iodine atom in the +3 oxidation state.[8] Its molecular geometry is described as T-shaped, with the phenyl group and two lone pairs of electrons occupying the equatorial positions of a trigonal bipyramid, while the two acetate groups are in the axial positions.[8] This arrangement is distorted, with the C-I-O bond angles being less than 90°.[8] The bond length between the iodine and the phenyl carbon is approximately 2.08 Å, and the I-O bonds to the acetate groups are about 2.156 Å.[8]
Synthesis of Iodobenzene Diacetate
Several synthetic routes to iodobenzene diacetate have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
Common Synthetic Methodologies
-
Oxidation of Iodobenzene: A prevalent method involves the oxidation of iodobenzene in the presence of acetic acid.[3] Common oxidizing agents for this transformation include peracetic acid or potassium peroxydisulfate.[3][9] This approach is often favored for its efficiency and the high purity of the resulting product.[3]
-
From Iodosobenzene: Iodobenzene diacetate can also be prepared by the reaction of iodosobenzene with glacial acetic acid.[8]
-
Willgerodt's Method: Historically, Conrad Willgerodt first synthesized IBD by reacting iodobenzene with a mixture of acetic acid and peracetic acid.[8] Another early method involved the chlorination of iodobenzene, followed by hydrolysis to iodosobenzene, which was then reacted with acetic acid.[9]
-
Modern Industrial Preparation: A method for the large-scale preparation of iodobenzene diacetate utilizes sodium perborate tetrahydrate as the oxidizing agent in a mixture of glacial acetic acid and acetic anhydride.[6]
Experimental Protocol: Synthesis via Peracetic Acid Oxidation
This protocol is adapted from a well-established procedure.[9]
Materials:
-
Iodobenzene
-
40% Peracetic acid
-
Water (cold)
-
Beaker (200 mL)
-
Magnetic stirrer
-
Water bath
-
Ice bath
-
Büchner funnel
-
Vacuum desiccator with calcium chloride
Procedure:
-
Place 20.4 g (0.10 mole) of iodobenzene into a 200-mL beaker equipped with a magnetic stirrer.
-
Immerse the beaker in a water bath maintained at 30°C.
-
Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the stirred iodobenzene over 30-40 minutes.
-
Continue stirring for another 20 minutes at a bath temperature of 30°C, during which a homogeneous yellow solution will form. Crystallization may begin during this period.
-
Chill the beaker in an ice bath for 1 hour to facilitate further crystallization.
-
Collect the crystalline diacetate on a Büchner funnel.
-
Wash the crystals with three 20-mL portions of cold water.
-
Dry the product on the funnel with suction for 30 minutes.
-
Complete the drying process by placing the product in a vacuum desiccator containing calcium chloride overnight.
Causality Behind Experimental Choices:
-
The dropwise addition of peracetic acid helps to control the exothermic nature of the reaction.
-
Maintaining the temperature at 30°C ensures a sufficient reaction rate without promoting decomposition.
-
Cooling in an ice bath maximizes the yield of the crystalline product by decreasing its solubility in the reaction mixture.
-
Washing with cold water removes any remaining acetic acid and other water-soluble impurities.
-
Drying under vacuum in the presence of a desiccant is crucial to remove residual water, as the product is moisture-sensitive.[3]
Reactivity and Applications in Organic Synthesis
The utility of iodobenzene diacetate stems from its role as a powerful and selective oxidizing agent.[1]
Key Applications
-
Oxidation of Alcohols: One of the most significant applications of IBD is the selective oxidation of alcohols to aldehydes and ketones. This transformation is often carried out in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). A key advantage of this method is its high selectivity for primary alcohols over secondary alcohols and the avoidance of over-oxidation to carboxylic acids.
-
Synthesis of α-Sulfonylamino Ketones: IBD facilitates the reaction of terminal alkynes with sulfonamides to produce α-sulfonylamino ketones in a metal-free process.[1] This reaction exhibits broad substrate scope and excellent regioselectivity.[1]
-
Oxidative Decarboxylation: In the presence of a catalytic amount of sodium azide, IBD can be used for the oxidative decarboxylation of 2-aryl carboxylic acids to form aldehydes, ketones, or nitriles.[10]
-
Synthesis of α-Oxygenated Ketones: IBD mediates the synthesis of α-oxygenated ketones from styrenes using molecular oxygen and N-hydroxyphthalimide or N-hydroxybenzotriazole.[10]
-
Oxidation of Sulfides to Sulfoxides: IBD is an effective reagent for the oxidation of sulfides to sulfoxides.
-
C-H Activation and Functionalization: IBD has gained attention for its ability to enable direct C-H bond functionalization, allowing for the modification of molecules without pre-functionalization.[2][3]
-
Heterocyclic Chemistry: It facilitates the formation of various heterocyclic ring systems, which are important structural motifs in pharmaceuticals and agrochemicals.[3]
Reaction Workflow: TEMPO-Catalyzed Oxidation of a Primary Alcohol
Caption: Workflow for the selective oxidation of a primary alcohol to an aldehyde.
Safety, Handling, and Storage
Proper handling and storage of iodobenzene diacetate are crucial for ensuring laboratory safety.
-
Hazards: Iodobenzene diacetate can cause skin and serious eye irritation, and may cause respiratory irritation.[11] It is harmful if swallowed or in contact with the skin.[12]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[7][13] Work should be conducted in a well-ventilated area or a fume hood.[7][11]
-
Handling: Avoid creating dust when handling the solid material.[7][11] Wash hands thoroughly after handling.[11] Contaminated clothing should be laundered before reuse.[7][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] It is important to protect it from light and moisture.[3][7]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] The area should then be washed with plenty of water.[11]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[7]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[7]
-
Conclusion: A Versatile and Eco-Conscious Reagent
Iodobenzene diacetate has firmly established itself as a versatile and valuable reagent in organic synthesis. Its ability to perform a wide array of oxidative transformations under mild and often metal-free conditions makes it an attractive alternative to traditional heavy-metal oxidants.[1] As the demand for more efficient and environmentally friendly synthetic methodologies continues to grow, the importance of hypervalent iodine reagents like iodobenzene diacetate is set to increase, driving further innovation in the pharmaceutical, agrochemical, and fine chemical industries.[1][2]
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Iodobenzene Diacetate in Organic Synthesis for Selective Oxidations - Calibre Chemicals. Link
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Iodobenzene Diacetate: Synthesis, Properties, and Industrial Applications. Link
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Iodobenzene diacetate applications in organic synthesis | PPTX - Slideshare. Link
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Chemical Properties of Iodobenzene diacetate (CAS 3240-34-4) - Cheméo. Link
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Iodobenzene Diacetate - lifechem pharma. Link
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Material Safety Data Sheet - Iodobenzene diacetate, 98% - Cole-Parmer. Link
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IODO BENZENE DIACETATE CAS NO 3240-34-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Link
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(Diacetoxyiodo)benzene - Wikipedia. Link
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Iodobenzene diacetate, 99% 3240-34-4 India - Ottokemi. Link
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Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem. Link
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A MATERIAL SAFETY DATA SHEET IODOBENZENE DIACETATE 1.1 Product Identifiers. Link
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Iodobenzene diacetate 3240-34-4 wiki - Guidechem. Link
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CAS 3240-34-4: Iodobenzene diacetate - CymitQuimica. Link
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Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA - Organic Chemistry Portal. Link
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